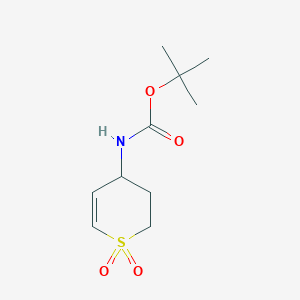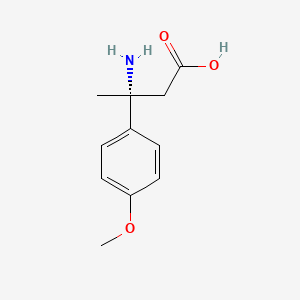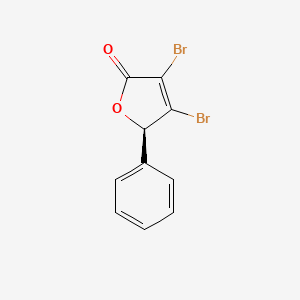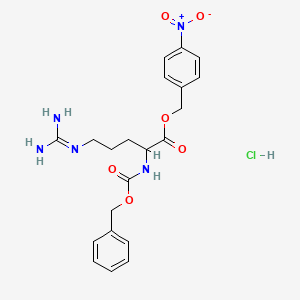
(4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are chemical compounds that have garnered interest in various scientific fields due to their unique properties and potential applications. These compounds are derivatives of arginine, an amino acid, and are characterized by the presence of a benzyl group substituted with a nitro group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide typically involves the protection of the arginine amino group, followed by the introduction of the benzyl group with a nitro substitution. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.
Protection of Arginine: The amino group of arginine is protected using a suitable protecting group, such as a carbamate or a benzyl group.
Introduction of Benzyl Group: The protected arginine is then reacted with a benzyl halide, such as benzyl chloride, in the presence of a base like sodium hydroxide or potassium carbonate.
Nitration: The benzyl group is nitrated using a nitrating agent, such as nitric acid, to introduce the nitro group at the fourth position.
Deprotection: The protecting group is removed to yield the final product, 2-Arg-obzl(4-no2)hydrochloride or hydrobromide.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compounds in bulk quantities. The purification steps may include crystallization, filtration, and drying to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
2-Arg-obzl(4-no2)hydrochloride and hydrobromide undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo substitution reactions, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.
Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
2-Arg-obzl(4-no2)hydrochloride and hydrobromide have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential role in enzyme inhibition and protein modification.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and as reagents in various industrial processes.
作用机制
The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The benzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
相似化合物的比较
Similar Compounds
- 2-Arg-obzl(4-no2)acetate
- 2-Arg-obzl(4-no2)sulfate
- 2-Arg-obzl(4-no2)phosphate
Uniqueness
2-Arg-obzl(4-no2)hydrochloride and hydrobromide are unique due to their specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the fourth position of the benzyl ring and the hydrochloride or hydrobromide salt form enhances their solubility and reactivity compared to other similar compounds.
属性
分子式 |
C21H26ClN5O6 |
|---|---|
分子量 |
479.9 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C21H25N5O6.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);1H |
InChI 键 |
NZOFENWQBGWSEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


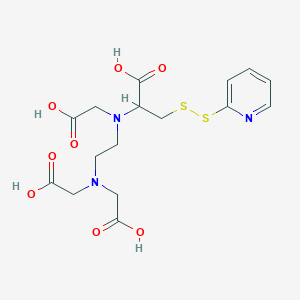
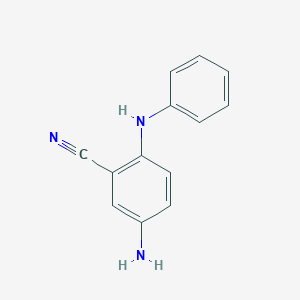
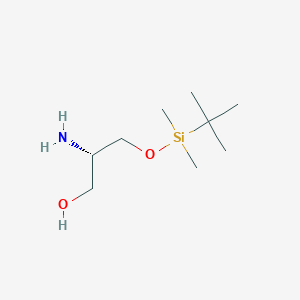
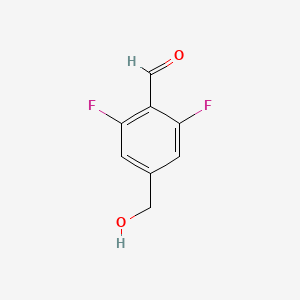

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
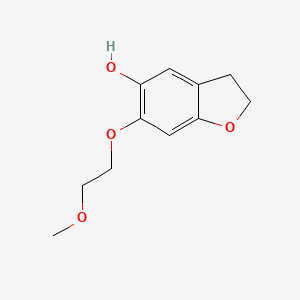
![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)
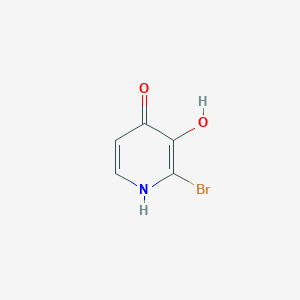
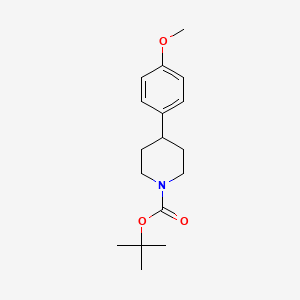
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
